1,2,4-Triazine-3-carboxylic acid

Vue d'ensemble

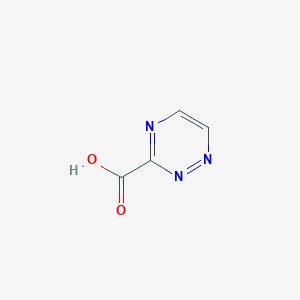

Description

1,2,4-Triazine-3-carboxylic acid is a heterocyclic compound that contains three nitrogen atoms and one carboxylic acid group within a six-membered ring structure. This compound is part of the broader class of triazines, which are known for their diverse chemical properties and significant biological activities . The presence of nitrogen atoms in the ring structure makes this compound an important scaffold in medicinal chemistry and various industrial applications .

Méthodes De Préparation

The synthesis of 1,2,4-triazine-3-carboxylic acid typically involves the condensation of 1,2-dicarbonyl compounds with amidrazones . One common method includes the reaction of aminoguanidine bicarbonate with oxalic acid to form 5-amino-1,2,4-triazole-3-carboxylic acid, which is then converted to this compound through diazotriazole intermediates . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yields and purity .

Analyse Des Réactions Chimiques

1,2,4-Triazine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

Substitution Reactions:

Cycloaddition Reactions: The compound can participate in inverse electron demand Diels-Alder reactions with electron-rich dienophiles, forming bicyclic intermediates that extrude nitrogen gas to yield aromatic products.

Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and dienophiles. Major products formed from these reactions often include substituted triazines and fused ring systems .

Applications De Recherche Scientifique

1,2,4-Triazine-3-carboxylic acid has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 1,2,4-triazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atoms in the triazine ring facilitate binding to these targets, leading to inhibition or modulation of their activity . This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects .

Comparaison Avec Des Composés Similaires

1,2,4-Triazine-3-carboxylic acid can be compared to other triazine derivatives, such as 1,3,5-triazine and 1,2,3-triazine. While all these compounds share a triazine ring structure, their chemical properties and biological activities differ due to the position of nitrogen atoms and the presence of additional functional groups . For example, 1,3,5-triazine is commonly used in the production of melamine resins, whereas 1,2,3-triazine is less commonly encountered in industrial applications . The unique arrangement of nitrogen atoms in this compound contributes to its distinct reactivity and potential for diverse applications .

Activité Biologique

1,2,4-Triazine-3-carboxylic acid is a member of the triazine family, which is characterized by a six-membered heterocyclic ring containing three nitrogen atoms. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The structural versatility of 1,2,4-triazines allows for the modification of their biological profiles, making them valuable in drug development.

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-triazine exhibit potent anticancer properties. For instance, a study reported that certain imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines derived from 1,2,4-triazine showed high antiproliferative effects against various human cancer cell lines. The structure-activity relationship (SAR) studies indicated that specific substitutions on the triazine ring significantly enhance anticancer activity (Arshad et al., 2020) .

Antibacterial Activity

The antibacterial potential of 1,2,4-triazine derivatives has also been extensively studied. A recent investigation revealed that compounds featuring a carboxylic acid moiety at position 3 exhibited superior antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like ciprofloxacin. The presence of electronegative groups was found to enhance this activity through improved interaction with bacterial targets (Zhang et al., 2024) .

Antifungal and Antiviral Properties

1,2,4-Triazine derivatives have shown promising antifungal and antiviral activities as well. For example, certain compounds were effective against various fungal strains and displayed antiviral effects against HIV and other viruses. The mechanisms often involve interference with nucleic acid synthesis or disruption of cellular integrity (Arshad et al., 2020) .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural modifications. Key factors affecting its efficacy include:

- Substituent Position : Variations in the position of functional groups on the triazine ring can lead to significant differences in biological activity.

- Functional Groups : The introduction of electron-withdrawing or electron-donating groups can modulate the compound's interaction with biological targets.

- Hybrid Structures : Combining triazine with other heterocycles has been shown to enhance pharmacological profiles (de Souza et al., 2019) .

Study on Anticancer Activity

In a study published in Frontiers in Chemistry, researchers synthesized a series of imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines and evaluated their anticancer properties. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest (Zhang et al., 2020) .

Investigation of Antibacterial Properties

Another study focused on the synthesis and evaluation of novel thiazolo[3,2-b]-1,2,4-triazine derivatives. These compounds were tested against multiple bacterial strains and showed remarkable antibacterial activity compared to standard treatments. The docking studies suggested that the carboxylic acid moiety plays a crucial role in binding interactions with bacterial enzymes (Zhang et al., 2024) .

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | Target Organism/Cell Line | Activity Level |

|---|---|---|---|

| Anticancer | Imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines | Various human cancer cell lines | High |

| Antibacterial | Thiazolo[3,2-b]-1,2,4-triazines | Staphylococcus aureus, E. coli | Excellent |

| Antifungal | Various derivatives | Fungal strains | Moderate to High |

| Antiviral | Selected derivatives | HIV | Moderate |

Propriétés

IUPAC Name |

1,2,4-triazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O2/c8-4(9)3-5-1-2-6-7-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVCKNCXOXSKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631718 | |

| Record name | 1,2,4-Triazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6498-04-0 | |

| Record name | 1,2,4-Triazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic routes to 1,2,4-Triazine-3-carboxylic acid and its derivatives?

A1: While the provided abstracts don't detail the synthesis of the acid itself, they highlight its use as a starting material for various derivatives. For instance, researchers have successfully synthesized esters like the methyl and t-butyl esters of this compound []. These esters and the acid itself can then be further modified to generate a library of compounds with diverse properties. One study describes the synthesis of pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines starting from the corresponding 3-carboxylic acid derivative [, ].

Q2: How does the structure of this compound lend itself to the development of diverse derivatives?

A2: The presence of the carboxylic acid group allows for a wide range of chemical modifications. It can be readily converted to esters, amides, hydrazides, and other derivatives, each possessing unique chemical properties. Furthermore, the triazine ring itself can be substituted at various positions, further expanding the possibilities for structural diversity. For example, researchers have synthesized compounds incorporating a pyrazolo[5,1-c]-1,2,4-triazine moiety, highlighting the versatility of this scaffold [, ].

Q3: What analytical techniques are typically used to characterize this compound and its derivatives?

A3: Mass spectrometry plays a crucial role in characterizing this compound and its derivatives. Researchers have analyzed the fragmentation patterns of these compounds using mass spectrometry to elucidate their structures and identify key structural features []. Other techniques likely employed include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis.

Q4: Have any potential applications been explored for this compound derivatives?

A4: Research suggests that this compound derivatives hold promise in various fields. Studies have investigated their antimicrobial activity against a range of microorganisms, demonstrating the potential of this class of compounds for developing new therapeutic agents [, ]. Additionally, researchers have explored incorporating these derivatives into electrospun fibers for applications like phosphate anion sensing [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.